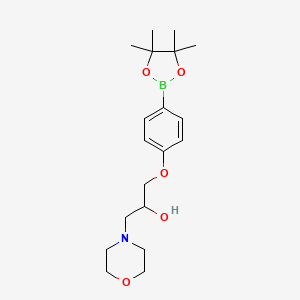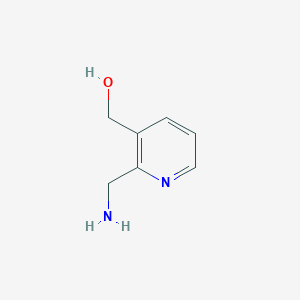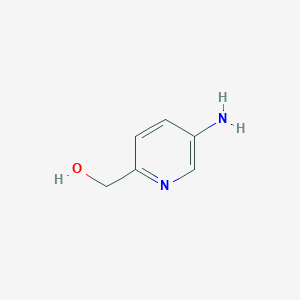
(5-Aminopyridin-2-YL)methanol
Overview
Description
Synthesis Analysis
A method for preparing pyridin-2-yl-methylamine derivatives by reducing amination of cyanohydrins has been reported . This process involves the reaction of a cyanohydrin with a pyridin-2-yl-methylamine .
Molecular Structure Analysis
The molecular formula of “(5-Aminopyridin-2-YL)methanol” is C6H8N2O .
Chemical Reactions Analysis
In the field of medicinal chemistry, pyridin-2-yl-methanones have been synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
Physical And Chemical Properties Analysis
“(5-Aminopyridin-2-YL)methanol” has a molecular weight of 124.141, a density of 1.3±0.1 g/cm3, a boiling point of 367.2±27.0 °C at 760 mmHg, and a flash point of 175.9±23.7 °C .
Relevant Papers
Several papers have been published on the topic of “(5-Aminopyridin-2-YL)methanol” and related compounds. These include studies on the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their anti-fibrosis activity , as well as a new method for the preparation of (2-aminopyridin-4-yl)methanol .
Scientific Research Applications
Organic Synthesis
(5-Aminopyridin-2-YL)methanol: is a versatile building block in organic synthesis. It’s used to construct a variety of heterocyclic compounds, which are crucial in developing pharmaceuticals, dyes, and polymers . The compound’s amine group is reactive and can be used to form bonds with electrophiles, while the hydroxyl group can participate in condensation reactions.
Medicinal Chemistry
In medicinal chemistry, (5-Aminopyridin-2-YL)methanol serves as a precursor for the synthesis of drug candidates. Its structure is found in many biologically active molecules, making it valuable for creating compounds with potential therapeutic effects .
Material Science
This compound’s derivatives can be used in material science for the creation of new materials with specific electronic or photonic properties. The pyridine ring can interact with various materials, altering their properties, which is useful in developing advanced functional materials .
Catalysis
(5-Aminopyridin-2-YL)methanol: can act as a ligand for catalysts in chemical reactions. The nitrogen atom in the pyridine ring can coordinate to metals, which is beneficial in catalytic processes, including those used in green chemistry applications .
Biochemistry Research
In biochemistry, this compound can be used to study enzyme reactions involving pyridine derivatives. It can serve as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme function .
Agricultural Chemistry
The pyridine moiety of (5-Aminopyridin-2-YL)methanol is similar to that found in many herbicides and pesticides. Therefore, it can be used in the design and synthesis of new agrochemicals with improved safety and efficacy profiles .
Analytical Chemistry
As an analytical reagent, (5-Aminopyridin-2-YL)methanol can be used in chemical assays and tests. Its ability to form complexes with metals can be exploited in colorimetric tests for detecting the presence of certain ions .
Environmental Science
Finally, in environmental science, derivatives of (5-Aminopyridin-2-YL)methanol can be studied for their degradation products and environmental fate. Understanding how these compounds break down can inform the development of less persistent and more eco-friendly chemicals .
Mechanism of Action
properties
IUPAC Name |
(5-aminopyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-5-1-2-6(4-9)8-3-5/h1-3,9H,4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSFZTQIYGDVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00608944 | |
| Record name | (5-Aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Aminopyridin-2-YL)methanol | |
CAS RN |
873651-92-4 | |
| Record name | (5-Aminopyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00608944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

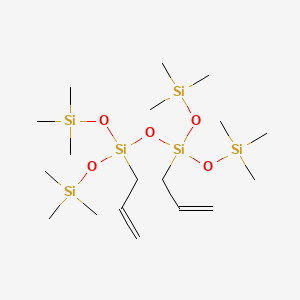

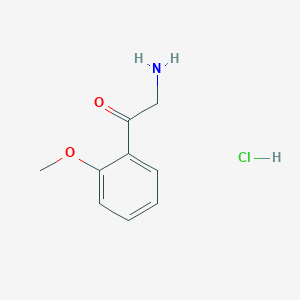

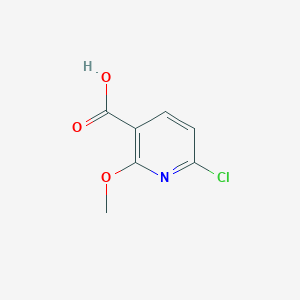
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)
